molecular formula C10H10BrNO B2406728 (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine CAS No. 2379973-89-2

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine

Cat. No.: B2406728
CAS No.: 2379973-89-2
M. Wt: 240.1
InChI Key: BOJPQWPVJLRDSH-ZRDIBKRKSA-N
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Description

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a synthetic organic compound that features a brominated indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine typically involves the following steps:

    Bromination: The starting material, 2-methylindene, undergoes bromination to introduce the bromine atom at the 4-position.

    Hydroxylamine Formation: The brominated intermediate is then reacted with hydroxylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. Specific details would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmacological Studies:

Industry

    Materials Science: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)amine: Similar structure but lacks the hydroxylamine group.

    (NE)-N-(4-chloro-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine: Chlorine instead of bromine.

    (NE)-N-(4-bromo-2-ethyl-2,3-dihydroinden-1-ylidene)hydroxylamine: Ethyl group instead of methyl.

Properties

IUPAC Name

(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJPQWPVJLRDSH-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=NO)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CC2=C(/C1=N/O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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